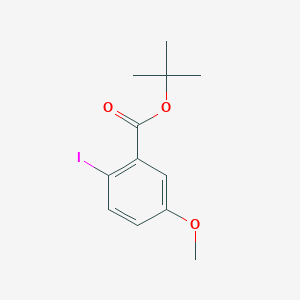

tert-Butyl 2-iodo-5-methoxybenzoate

Description

BenchChem offers high-quality tert-Butyl 2-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-iodo-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELYSMIYTMZVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of tert-Butyl 2-iodo-5-methoxybenzoate

An In-Depth Technical Guide to tert-Butyl 2-iodo-5-methoxybenzoate

This guide provides a comprehensive technical overview of tert-Butyl 2-iodo-5-methoxybenzoate, a key building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, and practical applications, with a focus on the mechanistic principles that drive its utility in complex molecular construction.

Introduction and Core Attributes

Tert-Butyl 2-iodo-5-methoxybenzoate is a polysubstituted aromatic compound featuring an aryl iodide, a methoxy ether, and a tert-butyl ester. This specific arrangement of functional groups makes it an exceptionally valuable intermediate, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The aryl iodide moiety serves as a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical and materials science research. The iodine atom's large size and the relative weakness of the carbon-iodine bond make it an excellent leaving group, facilitating the critical oxidative addition step in many catalytic cycles.[1] The tert-butyl ester provides steric protection for the carboxylic acid, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.

Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of tert-Butyl 2-iodo-5-methoxybenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅IO₃ | PubChem |

| Molecular Weight | 349.15 g/mol | PubChem |

| Appearance | White to yellow solid | [2] |

| CAS Number | 1038778-89-0 | BLDpharm |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported across publicly available databases. Researchers should refer to the certificate of analysis from their specific supplier.

Spectroscopic Data Interpretation:

-

¹H NMR: Proton NMR spectra are crucial for confirming the structural integrity of the molecule. Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: Carbon NMR provides further structural confirmation, showing characteristic peaks for the quaternary carbon of the tert-butyl group, the ester carbonyl, the methoxy carbon, and the six distinct aromatic carbons (four of which are protonated and two are substituted).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic fragmentation pattern often involves the loss of the tert-butyl group (a loss of 57 mass units), resulting in a prominent peak.[3][4]

Reactivity and Synthetic Utility: A Hub for Cross-Coupling

The primary utility of tert-Butyl 2-iodo-5-methoxybenzoate stems from the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to construct complex molecular scaffolds with high precision.[5][6] The aryl iodide is an ideal substrate for these transformations due to its high reactivity in the rate-determining oxidative addition step of the catalytic cycle.[1][7]

This compound is a versatile precursor for several key cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, creating biaryl structures. This is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability and stability of boronic acids.[8][9][10][11]

-

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene, enabling the extension of carbon chains and the synthesis of stilbene-like structures.[5][7][12][13]

-

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. This method is the most common way to synthesize conjugated enynes and arylalkynes.[14][15][16][17]

The Palladium Catalytic Cycle: A Mechanistic Overview

The success of these reactions hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle, illustrated below for a Suzuki-Miyaura coupling, is a self-validating system where the active Pd(0) catalyst is regenerated after each turnover.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in the Catalytic Cycle:

-

Oxidative Addition: The cycle initiates with the insertion of the electron-rich Pd(0) catalyst into the carbon-iodine bond of tert-Butyl 2-iodo-5-methoxybenzoate. This is often the rate-limiting step and is highly efficient for aryl iodides.[7][8]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the iodide. The choice of base is critical to facilitate this step without causing unwanted side reactions like ester hydrolysis.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed as a self-validating system with clear steps and justifications.

Objective: To synthesize tert-Butyl 5-methoxy-2-phenylbenzoate from tert-Butyl 2-iodo-5-methoxybenzoate and phenylboronic acid.

Materials:

-

tert-Butyl 2-iodo-5-methoxybenzoate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen gas (inert atmosphere)

Methodology:

-

System Preparation (Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 2-iodo-5-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Causality: An inert atmosphere is crucial because the active Pd(0) species, formed in situ from Pd(OAc)₂, is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. Flame-drying the glassware removes adsorbed water that could interfere with the reaction.

-

-

Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Causality: Pd(OAc)₂ serves as a stable precatalyst that is reduced to the active Pd(0) species in the reaction mixture. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its decomposition and improving its catalytic efficiency.

-

-

Solvent Addition and Degassing: Add toluene and water in a 10:1 ratio to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Causality: A biphasic solvent system (toluene/water) is often effective for Suzuki couplings.[9] The base (K₂CO₃) is more soluble in the aqueous phase, while the organic substrates and catalyst reside primarily in the organic phase. Degassing removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound and any associated reagents.[18][19][20]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[18][19] Avoid contact with skin and eyes.[18] Causes skin and serious eye irritation.[18][20] May cause respiratory irritation.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19][20] Keep away from strong oxidizing agents.[18]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[18] Do not allow the product to enter drains.[19]

Conclusion

Tert-Butyl 2-iodo-5-methoxybenzoate is more than just a chemical intermediate; it is a versatile and powerful tool for molecular architects. Its well-defined reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient entry point for the synthesis of a diverse range of complex organic molecules. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and proper handling procedures enables researchers to unlock its full potential in the pursuit of novel therapeutics and advanced materials.

References

- Supporting Information related to NMR and MS data. Source: Google Cloud.

- Safety Data Sheet. Source: Fisher Scientific.

- tert-Butyl 2-methoxybenzoate | C12H16O3. Source: PubChem - NIH.

- Heck Reaction. Source: Alfa Chemistry.

- Heck Reaction. Source: Organic Chemistry Portal.

- Safety Data Sheet. Source: CymitQuimica.

- Mass spectrum of 2-iodo-2-methylpropane. Source: Doc Brown's Advanced Organic Chemistry.

- Safety Data Sheet. Source: Sigma-Aldrich.

- Heck reaction. Source: Wikipedia.

- Supplementary Information on ester synthesis. Source: Royal Society of Chemistry.

- Safety Data Sheet. Source: Thermo Fisher Scientific.

- Safety data sheet related to hazardous materials. Source: anamed.de.

- The Heck, Suzuki, and Olefin Metathesis Reactions. Source: Master Organic Chemistry.

- Sonogashira Coupling. Source: Organic Chemistry Portal.

- 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Heck Reaction - Organic Chemistry Lessons. Source: YouTube.

- Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts.

- Sonogashira Coupling. Source: Chemistry LibreTexts.

- The Suzuki Reaction. Source: Chem 115 Myers.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Source: Beilstein Journals.

- 5-(tert-Butyl)-2-methoxybenzoic acid. Source: Sigma-Aldrich.

- Suzuki-Miyaura Cross-Coupling Reaction. Source: Fisher Scientific.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: MDPI.

- Suzuki Coupling. Source: Organic Chemistry Portal.

- tert-Butyl 3-iodo-2-methoxybenzoate. Source: ChemicalBook.

- tert-Butyl iodide. Source: NIST WebBook.

- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Source: Organic Chemistry Portal.

- Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor. Source: Rowan University.

- Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Source: Beilstein Journals.

- tert-Butyl peroxybenzoate. Source: Wikipedia.

- Methyl 5-iodo-2-methoxybenzoate. Source: PMC - NIH.

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Source: Google Patents.

- Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Source: Organic Chemistry Frontiers (RSC Publishing).

- 5-tert-butyl-2-methoxybenzoic acid (C12H16O3). Source: PubChemLite.

- tert-Butyl (2-iodo-4-methoxyphenyl)carbamate. Source: BLDpharm.

- TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]. Source: CAMEO Chemicals | NOAA.

- 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Source: Beilstein Journals.

- Chemical Properties of 2,5-di-tert-Butyl-1,4-dimethoxybenzene. Source: Cheméo.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-(tert-Butyl)-2-methoxybenzoic acid | 73469-54-2 [sigmaaldrich.com]

- 3. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tert-Butyl iodide [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Lab Reporter [fishersci.co.uk]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 17. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Strategic Scaffolds in Medicinal Chemistry: The Technical Profile of tert-Butyl 2-iodo-5-methoxybenzoate

Executive Summary

In the high-stakes arena of structure-activity relationship (SAR) studies, tert-butyl 2-iodo-5-methoxybenzoate serves as a high-value "pivot" scaffold. Its utility stems from its dual-functionality: it possesses a reactive aryl iodide handle for cross-coupling and a robust tert-butyl ester protecting group. This unique combination allows medicinal chemists to elaborate the aromatic core via Palladium-catalyzed chemistries while maintaining the carboxylate masked until the final deprotection stage.

This guide provides a rigorous technical analysis of this molecule, detailing its structural logic, validated synthetic protocols, and strategic applications in drug discovery.[1]

Structural Characterization & Nomenclature[2][3][4]

IUPAC Nomenclature Derivation

The systematic name is derived based on the priority rules where the ester functionality takes precedence over the halide and ether substituents.

-

Parent Structure: Benzoic acid (benzene ring + carboxylic acid).

-

Esterification: The hydrogen of the carboxylic acid is replaced by a tert-butyl group (1,1-dimethylethyl).

-

Numbering: The carbon attached to the carbonyl group is C1 .

-

Position 2: Iodine atom (Ortho).[2]

-

Position 5: Methoxy group (Meta).

-

-

Full Name: tert-Butyl 2-iodo-5-methoxybenzoate.

Structural Connectivity Logic

The following diagram illustrates the hierarchical connectivity used to determine the IUPAC numbering and steric environment.

Caption: Hierarchical connectivity and steric/electronic influence map of the benzoate scaffold.

Physicochemical Profile (Predicted)

| Property | Value / Description | Significance |

| Molecular Formula | C₁₂H₁₅IO₃ | Core composition. |

| Molecular Weight | 334.15 g/mol | Moderate weight, allows for fragment growing. |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic due to t-butyl and iodine; requires organic solvents (DCM, THF). |

| Appearance | Off-white to pale yellow solid | Typical for iodinated aryl esters. |

| Stability | Acid-labile; Base-stable | Critical: Stable to LiOH/NaOH; cleaved by TFA/HCl. |

Synthetic Pathways: Validated Protocols

The synthesis of tert-butyl esters from sterically crowded acids (ortho-substituted) requires specific activation methods. The conventional Fischer esterification (acid + alcohol) often fails due to the bulk of the tert-butyl group and the ortho-iodine.

Route A: The Boc Anhydride Method (Recommended)

This method is preferred for its mild conditions, avoiding strong acids that might affect the methoxy ether or liberate free iodine.

Mechanism: 2-iodo-5-methoxybenzoic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is trapped by tert-butanol (generated in situ) or the Boc-oxygen.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

2-Iodo-5-methoxybenzoic acid (1.0 equiv)

-

Boc₂O (2.0 equiv)

-

DMAP (0.1 - 0.3 equiv)

-

Solvent: Anhydrous tert-Butanol (t-BuOH) or THF.

-

-

Execution:

-

Dissolve the acid in THF/ t-BuOH (1:1).

-

Add Boc₂O followed by DMAP at room temperature.

-

Observation: Evolution of CO₂ gas indicates reaction progress.

-

Stir at 40°C for 4–12 hours.

-

-

Workup:

-

Concentrate in vacuo.

-

Redissolve in Ethyl Acetate, wash with 10% Citric Acid (to remove DMAP), saturated NaHCO₃, and Brine.

-

Dry over Na₂SO₄ and concentrate.[2]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Route B: The Acid Chloride Method

Used when scaling up, as reagents are cheaper, though conditions are harsher.

Protocol:

-

Convert acid to acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF (reflux, 2h). Remove excess SOCl₂ completely (azeotrope with toluene).

-

Dissolve acid chloride in dry DCM.

-

Add tert-Butanol (excess) and Pyridine (or Et₃N) at 0°C.

-

Warm to RT and stir overnight.

Reactivity Profile & Strategic Applications

The value of this molecule lies in its orthogonal reactivity.[1][3] The Iodine is a "soft" electrophile for transition metals, while the Ester is a "hard" electrophile protected by sterics.

Chemoselectivity Workflow

The following diagram details the decision tree for modifying this scaffold.

Caption: Chemoselective divergence: The C-I bond reacts under neutral/basic Pd conditions, preserving the ester.

Key Reaction Classes[1][8][9]

A. Suzuki-Miyaura Coupling

The C2-Iodine is highly reactive toward oxidative addition by Pd(0).[4]

-

Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Outcome: Biaryl systems.[4] The tert-butyl ester remains intact because the base (carbonate) is too weak to hydrolyze the bulky ester.

B. Orthogonal Deprotection

Unlike methyl or ethyl esters, the tert-butyl group is resistant to saponification (base hydrolysis) due to steric hindrance but is extremely sensitive to acid.

-

Mechanism: E1 elimination releasing isobutylene gas.

-

Utility: Allows hydrolysis of other esters in the molecule (e.g., a methyl ester on the coupled fragment) using LiOH, leaving the tert-butyl benzoate untouched.

Safety & Handling

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials.

-

Acid Sensitivity: Avoid exposure to HCl vapors or acidic silica gel during purification, which may prematurely cleave the ester.

-

Allergen Warning: Benzoates and aryl halides can be skin sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

-

Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. [Link]

-

National Institutes of Health (PubMed). Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl Iodides. [Link]

Sources

Technical Guide & Safety Profile: tert-Butyl 2-iodo-5-methoxybenzoate

CAS Number: 1888299-51-1 (Analogous/Related: 845616-07-9) Formula: C₁₂H₁₅IO₃ Molecular Weight: 334.15 g/mol

Executive Summary: Strategic Utility

tert-Butyl 2-iodo-5-methoxybenzoate is a specialized bifunctional building block used primarily in medicinal chemistry and total synthesis. Its structural value lies in its orthogonality:

-

The Aryl Iodide (C-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) occurring at the C2 position.

-

The tert-Butyl Ester: A robust carboxylic acid protecting group. Unlike methyl or ethyl esters, the tert-butyl group resists saponification under basic cross-coupling conditions but is readily cleaved under acidic conditions (e.g., TFA/DCM), allowing for late-stage diversification.

This guide serves as an advanced safety and handling manual, moving beyond standard SDS requirements to address the specific stability and reactivity profiles of this intermediate.

Physicochemical & Safety Data Profile

The following data aggregates experimental values from analogous aryl iodides and predicted properties based on structure-activity relationships (SAR).

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Usually off-white to pale yellow. |

| Melting Point | 58–64 °C (Predicted) | Low-melting solid; handle with care in hot labs. |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene. | Lipophilic; poor solubility in water. |

| Stability | Light Sensitive | C–I bond is prone to homolysis under UV/Ambient light. |

| Reactivity | Moisture Sensitive (Low) | tert-Butyl esters are sterically hindered, reducing hydrolysis rates compared to methyl esters. |

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Specific Hazard: Sensitizer Potential. Aryl iodides can act as alkylating agents or sensitizers. Avoid inhalation of dust.[1][2][3]

Handling & Storage Protocol (The "Dark & Dry" System)

The primary degradation pathway for this compound is photolytic deiodination , which releases free iodine (

Storage Workflow

-

Temperature: Store at 2–8 °C . While stable at room temperature for short periods, cold storage prevents slow thermal decomposition.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands to seal caps.

DOT Diagram: Lifecycle & Safety Workflow

Caption: Lifecycle management focusing on visual inspection to detect photolytic degradation (iodine release).

Experimental Application: Palladium-Catalyzed Coupling

The most common application of tert-butyl 2-iodo-5-methoxybenzoate is in Suzuki-Miyaura coupling. The following protocol ensures high yields by preventing catalyst poisoning.

Protocol: C2-Arylation via Suzuki Coupling

Reagents:

-

Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing (Critical): The C–I oxidative addition is sensitive to oxygen. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

-

Addition: Add the iodide, boronic acid, and base to the reaction vessel. Add the catalyst last, under a positive pressure of Argon.

-

Reaction: Heat to 80 °C. The tert-butyl ester is thermally stable at this temperature, whereas a methyl ester might undergo partial hydrolysis if the base concentration is too high.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The iodide starting material (Rf ~0.6) should disappear, replaced by the biaryl product (Rf ~0.4).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Note: If the reaction mixture turns black (Pd precipitation) early, oxygen was likely present.

-

DOT Diagram: Mechanistic Logic

Caption: The catalytic cycle highlights the Oxidative Addition step, facilitated by the weak C-I bond.

Emergency Response & Waste Disposal

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] The lipophilic nature of the ester allows it to penetrate corneal epithelium; seek medical attention.

-

Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (ethanol/methanol) as this may increase transdermal absorption of the iodinated compound.

Spill Cleanup[4]

-

Ventilate: Open fume hood sashes.

-

Neutralize: If the material is yellow (free iodine present), treat the spill with 10% aqueous sodium thiosulfate to reduce iodine to colorless iodide.

-

Absorb: Use vermiculite or sand.[1]

-

Disposal: Incineration is required. Halogenated organic waste streams only.

References

-

PubChem. (n.d.). tert-Butyl 2-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link] (Structural analog reference).

-

Wang, D., et al. (2009).[4] Synthesis and Crystal Structure of Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E, 65(9). (Structural characterization of the methyl analog).

-

Beilstein J. Org. Chem. (2018).[5] 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst. Retrieved from [Link] (Reactivity of 2-iodo-5-methoxy scaffolds).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation [beilstein-journals.org]

Methodological & Application

Technical Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of tert-Butyl 2-iodo-5-methoxybenzoate

Strategic Overview & Chemical Context

The Substrate Challenge

tert-Butyl 2-iodo-5-methoxybenzoate represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of biphenyl pharmacophores and heterocyclic precursors. However, its structural utility comes with a specific kinetic challenge: The Ortho-Effect.

While the iodine atom at C2 provides an excellent handle for oxidative addition (weak C-I bond), the tert-butyl ester at C1 introduces significant steric bulk immediately adjacent to the reactive site. Furthermore, the methoxy group at C5 (para to the iodine) acts as an electron-donating group (EDG), theoretically increasing the electron density of the aromatic ring and slightly disfavoring oxidative addition compared to electron-deficient systems.

Key Structural Features:

-

C1 tert-Butyl Ester: Provides acid stability but creates a steric wall, hindering the approach of the palladium complex and the transmetallation step.

-

C2 Iodide: Highly reactive leaving group, compensating for the electronic deactivation of the methoxy group.

-

C5 Methoxy: Modulates solubility and electronic properties; requires chemically inert conditions to prevent demethylation (though rare under standard coupling).

Catalyst Design Philosophy

To overcome the steric hindrance of the tert-butyl group, "legacy" catalysts like Pd(PPh₃)₄ are often insufficient, leading to stalled conversion or homocoupling byproducts.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands possess two critical features:

-

Electron-Richness: Facilitates oxidative addition into the electron-rich aryl iodide.

-

Steric Bulk: The biaryl backbone promotes the difficult reductive elimination step, which is the rate-determining step for forming sterically crowded C-C bonds.

Standardized Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling tert-Butyl 2-iodo-5-methoxybenzoate with a generic aryl boronic acid. It is designed as a Self-Validating System , where color changes and phase behavior confirm reaction progress.

Reagents & Materials Table

| Component | Role | Equivalents | Notes |

| Substrate | Electrophile | 1.0 equiv | tert-Butyl 2-iodo-5-methoxybenzoate |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 equiv | Excess ensures complete consumption of the iodide. |

| Pd(OAc)₂ | Pre-catalyst | 2 - 5 mol% | Palladium(II) Acetate. Stable, easy to handle. |

| SPhos | Ligand | 4 - 10 mol% | 2:1 Ligand-to-Metal ratio is critical. |

| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 equiv | Finely ground. Superior to carbonates for hindered substrates. |

| Toluene / Water | Solvent System | 10:1 v/v | Biphasic system dissolves inorganic base and organic reactants. |

Step-by-Step Procedure

Phase 1: Catalyst Pre-Complexation (The "Activation" Step)

Rationale: Generating the active Pd(0) species in situ ensures maximum activity and reproducibility.

-

In a clean, dry vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol).

-

Add 1.0 mL of anhydrous Toluene .

-

Stir at room temperature for 5–10 minutes.

-

Visual Check: The solution should turn from orange/brown to a clear, lighter yellow or pale orange. This indicates the reduction of Pd(II) to Pd(0) and ligation.

-

Phase 2: Reaction Assembly

-

To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

-

Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (334 mg, 1.0 mmol).

-

Boronic Acid: (e.g., Phenylboronic acid, 1.2 mmol).

-

Base: K₃PO₄ (424 mg, 2.0 mmol).

-

-

Transfer the pre-complexed catalyst solution (from Phase 1) into the reaction vessel.

-

Add the remaining solvent: Toluene (4.0 mL) and Deionized Water (0.5 mL) .

-

Note: The total solvent volume is 5.5 mL. The small amount of water is crucial for dissolving the base and facilitating transmetallation.

-

Phase 3: Degassing & Heating

-

Degas: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes (or use 3 vacuum/backfill cycles). Oxygen is the enemy of this catalytic cycle.

-

Seal: Cap the vessel tightly.

-

Heat: Place in a pre-heated block/bath at 90°C .

-

Agitate: Stir vigorously (800+ RPM). The biphasic mixture must be well-emulsified.

Phase 4: Monitoring & Workup

-

Timepoint: Check TLC or LCMS at 2 hours .

-

Expectation: Disappearance of the starting iodide (Rt will shift significantly).

-

-

Quench: Once complete, cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc gradient).

Visualization of Workflows

Experimental Workflow Diagram

Caption: Figure 1. Optimized workflow for the Pd-catalyzed coupling of sterically hindered benzoates.

Mechanistic Pathway (The Steric Cycle)

Caption: Figure 2. Catalytic cycle highlighting the 'Steric Bottleneck' at the transmetallation stage.

Troubleshooting & Optimization (The Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 3:1. Ensure strictly anaerobic conditions. |

| Starting Material Remains | Incomplete Oxidative Addition or Stalled Cycle. | Raise temp to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point). |

| De-iodinated Byproduct | Protodehalogenation (Hydride source present). | Ensure solvent is anhydrous (except the intentional water). Avoid alcohols. |

| Homocoupling of Boronic Acid | Oxidative homocoupling.[1] | Too much O₂ in the system. Re-degas. Add the boronic acid slowly.[2] |

References

-

Bardner, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

The Versatile Building Block: Application of tert-Butyl 2-iodo-5-methoxybenzoate in Modern Organic Synthesis

This technical guide provides an in-depth exploration of tert-butyl 2-iodo-5-methoxybenzoate, a highly functionalized aromatic building block, for researchers, scientists, and professionals in drug development. We will delve into its strategic applications in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols to empower your synthetic endeavors. The causality behind experimental choices will be elucidated to ensure not just procedural accuracy, but a deeper mechanistic understanding.

Introduction: A Strategically Designed Building Block

tert-Butyl 2-iodo-5-methoxybenzoate is a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials. Its structure is strategically designed with three key features:

-

An Aryl Iodide Moiety: The iodine atom serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.[1] The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions.[2]

-

A Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, which can impact the rates and regioselectivity of certain reactions. It is a common feature in many biologically active molecules.

-

A tert-Butyl Ester Protecting Group: The bulky tert-butyl group effectively masks the carboxylic acid functionality, preventing its interference in reactions targeting the aryl iodide.[3] This robust protecting group is stable under a variety of reaction conditions, including basic and nucleophilic environments, yet can be selectively removed under acidic conditions.

This combination of functional groups makes tert-butyl 2-iodo-5-methoxybenzoate a versatile scaffold for the synthesis of highly substituted benzoic acid derivatives, which are prevalent in medicinal chemistry.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of tert-butyl 2-iodo-5-methoxybenzoate is a prime handle for participating in some of the most powerful bond-forming reactions in modern organic synthesis. The general catalytic cycle for many of these transformations involves an oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a coupling partner, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

"Pd(0)L2" [fillcolor="#4285F4"]; "Oxidative_Addition" [shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)-I(L2)" [fillcolor="#EA4335"]; "Transmetalation" [shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [fillcolor="#FBBC05"]; "Reductive_Elimination" [shape=plaintext, fontcolor="#202124"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I", fontcolor="#5F6368"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Transmetalation" [label="R-M", fontcolor="#5F6368"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }

General Palladium Catalytic CycleSuzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and vinyl-aryl structures.[4] The reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Rationale for Protocol Design:

-

Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is commonly employed.[5] Bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or biarylphosphines (e.g., SPhos, XPhos) often enhance catalytic activity, particularly for less reactive coupling partners.[6]

-

Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Start" [label="Combine Aryl Iodide, Boronic Acid, Base, and Catalyst", fillcolor="#4285F4"]; "Solvent" [label="Add Degassed Solvent", fillcolor="#4285F4"]; "Inert" [label="Purge with Inert Gas", fillcolor="#4285F4"]; "Start" -> "Solvent" -> "Inert"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; "Heat" [label="Heat to Reaction Temperature", fillcolor="#EA4335"]; "Monitor" [label="Monitor by TLC/LC-MS", fillcolor="#EA4335"]; "Heat" -> "Monitor"; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; "Quench" [label="Cool and Quench", fillcolor="#FBBC05"]; "Extract" [label="Extract with Organic Solvent", fillcolor="#FBBC05"]; "Purify" [label="Purify by Chromatography", fillcolor="#34A853"]; "Quench" -> "Extract" -> "Purify"; }

"Inert" -> "Heat"; "Monitor" -> "Quench"; }

Suzuki-Miyaura Coupling Workflow-

Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction: Stir the mixture at 90 °C for 8-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄ | A common, effective, and air-stable Pd(0) catalyst. |

| Ligand | Triphenylphosphine | Integral to the catalyst, stabilizes the Pd(0) state. |

| Base | K₂CO₃ | A widely used, effective base for Suzuki couplings. |

| Solvent | Dioxane/Water (4:1) | A versatile solvent system for a broad range of substrates. |

| Temperature | 90 °C | Provides sufficient thermal energy for most couplings. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[7][8] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Rationale for Protocol Design:

-

Catalyst System: A palladium catalyst, often PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, such as CuI. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.[7]

-

Solvent: Aprotic polar solvents like THF or DMF are commonly used.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add tert-butyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the coupling of less reactive substrates.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

| Parameter | Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | A robust and commonly used catalyst for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |

| Base | Triethylamine (TEA) | Acts as both a base and a solvent, promoting the reaction. |

| Solvent | Tetrahydrofuran (THF) | A good solvent for both the starting materials and reagents. |

| Temperature | Room Temperature | Sufficient for many Sonogashira couplings with aryl iodides. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9] This reaction has become indispensable in pharmaceutical research due to the prevalence of the aniline motif in drug candidates.

Rationale for Protocol Design:

-

Catalyst System: A palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos) is essential for high reactivity and broad substrate scope.[10]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like LHMDS or K₃PO₄ can be used for sensitive substrates.[11]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%) to an oven-dried vial. Add tert-butyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.) and NaOtBu (1.4 mmol, 1.4 equiv.).

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) source. |

| Ligand | RuPhos | A highly effective biarylphosphine ligand for C-N coupling. |

| Base | NaOtBu | A strong, non-nucleophilic base that promotes the reaction. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |

| Temperature | 100 °C | Ensures a reasonable reaction rate for a broad range of amines. |

Deprotection of the tert-Butyl Ester

Following the desired cross-coupling reaction, the tert-butyl ester can be readily cleaved to unmask the carboxylic acid functionality. This is typically achieved under acidic conditions.

Rationale for Protocol Design:

-

Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester via an E1 mechanism, forming the stable tert-butyl cation and isobutylene.

-

Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections as it is relatively inert and easily removed.

Experimental Protocol: tert-Butyl Ester Deprotection

-

Reaction Setup: Dissolve the tert-butyl ester substrate (1.0 mmol) in dichloromethane (5 mL).

-

Acid Addition: Add trifluoroacetic acid (5 mL) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting carboxylic acid can often be used without further purification or can be purified by recrystallization or chromatography.

Conclusion

tert-Butyl 2-iodo-5-methoxybenzoate is a strategically designed and highly versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, coupled with the robust nature of the tert-butyl ester protecting group, provides a reliable platform for the construction of diverse molecular scaffolds. The protocols provided herein, grounded in established chemical principles, offer a solid foundation for the application of this valuable reagent in research and development.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Optimization of coupling reaction conditions. dtbpf,... ResearchGate. [Link]

- Methods and intermediates for preparing pharmaceutical agents.

-

Gandon, V.; Fensterbank, L. et al. Gold-Catalyzed Cross-Couplings: New Opportunities for C-C Bond Formation. ChemCatChem2010 , 2 (5), 493-497. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

-

tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[9][12]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

-

Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor. University of Wisconsin-Whitewater. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes. PMC. [Link]

-

A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol. Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. PMC. [Link]

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

-

Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Heck Reaction of tert-Butyl 2-iodo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] For drug development professionals, the ability to construct substituted alkenes, which are prevalent motifs in biologically active compounds, makes the Heck reaction an indispensable tool. This guide provides a detailed technical overview and actionable protocols for the Heck reaction of a specific, functionally rich substrate: tert-butyl 2-iodo-5-methoxybenzoate. This substrate, possessing an electron-donating methoxy group and a sterically demanding tert-butyl ester ortho to the reactive iodide, presents a unique set of considerations for optimizing this powerful transformation.

Mechanistic Rationale: A Foundation for Experimental Design

A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, which typically involves Pd(0) and Pd(II) intermediates, dictates the choice of each reaction component.[3]

The Catalytic Cycle Comprises Four Key Steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step, and its facility follows the trend I > Br > Cl.[1] For tert-butyl 2-iodo-5-methoxybenzoate, the highly reactive C-I bond ensures that this step proceeds readily.

-

Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates to the alkene. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond. With electron-deficient alkenes like acrylates, this insertion occurs with high regioselectivity at the β-position to the electron-withdrawing group.[1]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) species. This step generally proceeds to give the thermodynamically more stable trans-alkene.[4]

-

Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the hydrogen halide produced and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[2]

Key Experimental Parameters and Their Mechanistic Implications

The success of a Heck reaction is highly dependent on the judicious selection of several key parameters. For a substrate like tert-butyl 2-iodo-5-methoxybenzoate, which combines steric hindrance near the reaction center with electron-donating character on the aromatic ring, a careful consideration of these factors is essential.

Table 1: Overview of Key Reaction Components and Their Roles

| Component | Examples | Mechanistic Role & Rationale for Selection |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd/C, Pd₂(dba)₃ | Precatalysts that are reduced in situ to the active Pd(0) species. Pd(OAc)₂ is a common and cost-effective choice.[1] Pd/C offers the advantage of being a heterogeneous catalyst that can be removed by filtration.[5] |

| Ligand | PPh₃, P(o-tolyl)₃, Buchwald ligands | Stabilizes the Pd(0) catalyst, preventing aggregation into inactive palladium black. The ligand's electronic and steric properties modulate the catalyst's reactivity, influencing the rates of oxidative addition and reductive elimination.[1] For sterically hindered substrates, bulky, electron-rich phosphines can be beneficial.[6] |

| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | Neutralizes the HI generated during the reaction, regenerating the Pd(0) catalyst. The choice of base can influence the reaction rate and, in some cases, the product distribution.[7] Inorganic bases like K₂CO₃ are often effective and easily removed during workup.[8] |

| Solvent | DMF, DMAc, NMP, Acetonitrile, Cyrene | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can impact catalyst stability and reaction kinetics.[7] Greener solvent alternatives like Cyrene are gaining prominence.[5] |

| Alkene Partner | tert-Butyl acrylate, Methyl acrylate, Styrene | Electron-deficient alkenes, such as acrylates, are excellent substrates for the Heck reaction due to their favorable reactivity in the migratory insertion step.[1] |

| Temperature | 80-140 °C | The reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures are often required for less reactive substrates, but can also lead to catalyst decomposition or side reactions.[7] |

Experimental Protocols

The following protocols provide a starting point for conducting the Heck reaction with tert-butyl 2-iodo-5-methoxybenzoate. Optimization may be required based on the specific alkene coupling partner and available laboratory equipment.

Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine

This protocol is a robust starting point for the Heck coupling of tert-butyl 2-iodo-5-methoxybenzoate with an acrylate, a class of highly reactive alkenes in this transformation.[1]

Materials:

-

tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv)

-

Alkene (e.g., tert-butyl acrylate) (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) (2-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add tert-butyl 2-iodo-5-methoxybenzoate, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add anhydrous DMF via syringe, followed by the alkene.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Heck Reaction using Palladium on Carbon (Pd/C)

This protocol offers a more environmentally friendly approach, utilizing a heterogeneous catalyst that can be easily removed by filtration and a bio-based solvent.[5]

Materials:

-

tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv)

-

Alkene (e.g., ethyl acrylate) (1.2 equiv)

-

10% Palladium on carbon (Pd/C) (0.5-1 mol%)

-

Triethylamine (Et₃N) (1.0-1.5 equiv)

-

Cyrene

-

Screw-capped tube

Procedure:

-

In a screw-capped tube, add tert-butyl 2-iodo-5-methoxybenzoate, the alkene, triethylamine, Cyrene, and 10% Pd/C.[5]

-

Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.[5]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

The Mizoroki-Heck Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Caption: A general workflow for the Heck reaction.

Troubleshooting and Considerations for a Sterically Hindered Substrate

The presence of the tert-butyl ester at the ortho position to the iodide in tert-butyl 2-iodo-5-methoxybenzoate can introduce steric hindrance, potentially slowing the oxidative addition step or influencing the subsequent steps of the catalytic cycle.

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., with a bulkier, more electron-rich phosphine ligand like P(o-tolyl)₃ or a Buchwald-type ligand), or switching to a higher-boiling solvent like DMAc or NMP.[9]

-

Side Reactions: At elevated temperatures, dehalogenation of the starting material can sometimes be observed. Ensuring a truly inert atmosphere and using purified reagents can help minimize this.

-

Ligand Choice: For sterically demanding substrates, the choice of ligand is critical. While PPh₃ is a good starting point, exploring more sterically bulky and electron-rich ligands may be necessary to achieve optimal results.[6]

-

Base Strength: The choice of base can also be important. While triethylamine and potassium carbonate are commonly used, a stronger base like cesium carbonate might be beneficial in some cases.[7]

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the synthesis of substituted alkenes from aryl halides. For a substrate like tert-butyl 2-iodo-5-methoxybenzoate, a systematic approach to optimizing the reaction conditions is key to success. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt the provided protocols to achieve high yields of the desired products. The continued development of more active and robust catalyst systems, along with the exploration of greener reaction media, ensures that the Heck reaction will remain a vital transformation in the arsenal of synthetic chemists for years to come.

References

-

Tsakos, M., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 20(47), 9436-9441. [Link]

-

Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-10178. [Link]

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.

- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1471-1531). John Wiley & Sons, Inc.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.

-

Littke, A. F., & Fu, G. C. (1999). Heck reactions in the presence of P (t-Bu) 3: expanded scope and milder reaction conditions for the coupling of aryl chlorides. The Journal of organic chemistry, 64(1), 10-11. [Link]

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.

- Shaughnessy, K. H. (2009). Palladium-catalyzed cross-coupling of aryl halides. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 1-46). John Wiley & Sons, Inc.

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(34), 23893-23925. [Link]

- Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings–homogeneous or heterogeneous catalysis, a critical review.

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

-

An efficient metal-ligand catalyzed Heck-type reaction for β,β-double arylation of acrylates. (2019). MOJ Biorganic & Organic Chemistry, 3(1), 27-29. [Link]

- Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis. Accounts of chemical research, 41(11), 1440-1449.

- Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: a quest for understanding. Coordination Chemistry Reviews, 252(10-11), 1179-1188.

- Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their role in palladium-catalyzed cross-coupling. Chemical Society Reviews, 40(10), 5151-5169.

- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.

- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic commentary. Organic & biomolecular chemistry, 5(23), 3797-3805.

-

Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Wikipedia contributors. (2024, January 22). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2024, from [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Sonogashira Coupling of tert-Butyl 2-iodo-5-methoxybenzoate

Executive Summary

This technical guide details the Sonogashira cross-coupling of tert-butyl 2-iodo-5-methoxybenzoate with terminal alkynes. This specific substrate presents a unique dichotomy in organic synthesis: it is an excellent electrophile for standard cross-coupling due to the labile C–I bond, yet it possesses an ortho-ester functionality that predisposes the system toward immediate downstream cyclization (heteroannulation) to form isocoumarins.[1]

This document provides two distinct workflows:

-

Protocol A (Linear Retention): Conditions optimized to isolate the internal alkyne (linear product) by suppressing cyclization.[1]

-

Protocol B (Cascade Cyclization): Conditions designed to promote the one-pot formation of 3-substituted-7-methoxyisocoumarins.

Substrate Analysis & Mechanistic Insight[1]

Chemical Structure & Electronic Profile[1]

-

Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (CAS: 1888299-51-1)[2]

-

Leaving Group: The C(sp²)–I bond is weak and highly reactive toward oxidative addition by Pd(0), making this reaction facile even under mild conditions.[1]

-

Electronic Effects:

-

5-Methoxy Group (EDG): Located meta to the iodide, it slightly increases electron density on the ring, potentially slowing oxidative addition compared to electron-deficient arenes, but this effect is negligible for aryl iodides.

-

2-Carbo-tert-butoxy Group (EWG): Located ortho to the iodide. The bulky tert-butyl group provides steric shielding, which is advantageous for isolating the linear product.[1] However, the carbonyl oxygen is a nucleophile in waiting, capable of attacking the alkyne (activated by

-coordination to Pd or Cu) to form an isocoumarin ring.[1]

-

The Selectivity Challenge

The primary challenge is controlling the 5-exo-dig or 6-endo-dig cyclization.

-

Linear Product: Favored by lower temperatures (RT), bulky ester groups (t-Bu helps here), and amine bases that do not promote hydrolysis/nucleophilic attack.[1]

-

Cyclized Product: Favored by heating (>60°C), Lewis acids (CuI), and conditions that increase the electrophilicity of the alkyne complex.[1]

Experimental Protocols

Protocol A: Synthesis of Linear Internal Alkynes (Cyclization Suppressed)

Objective: Isolate the coupled alkyne without forming the isocoumarin.

Materials

| Reagent | Equivalents | Role |

| tert-Butyl 2-iodo-5-methoxybenzoate | 1.0 equiv | Electrophile |

| Terminal Alkyne | 1.2 equiv | Nucleophile |

| Pd(PPh₃)₂Cl₂ | 0.02 equiv (2 mol%) | Catalyst Precursor |

| CuI | 0.04 equiv (4 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | 3.0 equiv | Base/Solvent System |

| THF (Anhydrous) | Solvent (0.2 M) | Solvent |

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk flask or reaction vial and cool under a stream of Argon or Nitrogen.

-

Catalyst Loading: Charge the flask with tert-butyl 2-iodo-5-methoxybenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[1]

-

Note: Add solids first to minimize catalyst decomposition.

-

-

Solvent Addition: Add anhydrous THF followed by Triethylamine. Degas the solvent stream if possible, or purge the headspace with Argon for 5 minutes.[1]

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe at Room Temperature (20–25°C).[1]

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The starting iodide (high R_f) should disappear.[1]

-

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography on silica gel.

Protocol B: Cascade Synthesis of 7-Methoxyisocoumarins

Objective: One-pot coupling and cyclization.

Materials

| Reagent | Equivalents | Role |

| tert-Butyl 2-iodo-5-methoxybenzoate | 1.0 equiv | Electrophile |

| Terminal Alkyne | 1.5 equiv | Nucleophile |

| Pd(OAc)₂ | 0.05 equiv (5 mol%) | Catalyst |

| PPh₃ | 0.10 equiv (10 mol%) | Ligand |

| K₂CO₃ | 2.0 equiv | Inorganic Base |

| DMF | Solvent (0.2 M) | High-BP Solvent |

Step-by-Step Procedure

-

Setup: Prepare a reaction vial with a magnetic stir bar.

-

Charge: Add the benzoate (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

-

Solvent & Alkyne: Add DMF and the terminal alkyne (1.5 equiv).

-

Thermal Activation: Seal the vial and heat to 100°C for 12 hours.

-

Workup: Cool to RT. Pour into water and extract with EtOAc (3x).

-

Purification: Flash chromatography. The isocoumarin product is typically more polar than the linear alkyne.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways controlled by temperature and base selection.

Caption: Divergent synthesis pathways. Protocol A (left) preserves the linear structure using mild conditions.[1] Protocol B (right) utilizes heat and inorganic base to force cyclization into the isocoumarin scaffold.[1]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Glaser Coupling (Homocoupling of alkyne) | Presence of O₂ in the system. | Strictly degas solvents.[1] Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.[1] |

| Low Conversion | Catalyst poisoning or inactive Pd species.[1] | Ensure Pd catalyst is bright yellow (Pd(II)).[1] If black (Pd metal), it has precipitated.[1] Add more PPh₃ ligand to stabilize Pd(0). |

| Deiodination (Formation of tert-butyl 3-methoxybenzoate) | Hydride source present or excessive heating. | Use anhydrous solvents.[6] Reduce reaction temperature.[1] Ensure the amine base is dry.[1] |

| Mixture of Linear/Cyclic | Reaction temperature is in the "gray zone" (40–60°C).[1] | Decide: Cool to 20°C for linear, or heat to 100°C to force full cyclization. |

Safety Considerations

-

Alkynes: Terminal alkynes are flammable.[1] Handle in a fume hood.

-

Palladium/Copper: Heavy metals.[1] Collect all aqueous washes and solid waste in appropriate heavy metal waste containers.[1]

-

Pressurization: If heating in a sealed vial (Protocol B), ensure the vessel is rated for the pressure generated by DMF at 100°C.

References

-

Sonogashira Coupling Overview: Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet.[1] Chem. 2002, 653, 46–49.[1] Link

-

Synthesis of Isocoumarins: Larock, R. C.; Doty, M. J.; Han, X.[1] Synthesis of Isocoumarins and alpha-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. J. Org.[4][7] Chem. 1999, 64, 8770–8779.[1] Link[1]

-

Ortho-Ester Effects: Kundu, N. G.; Pal, M.; Mahanty, J. S.; Dasgupta, M. Palladium-Catalysed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Alkylidenephthalides. J. Chem. Soc., Perkin Trans. 1, 1997, 2815.[1] Link

-

Substrate Data: tert-Butyl 2-iodo-5-methoxybenzoate (CAS 1888299-51-1) - PubChem Compound Summary. Link[1]

Sources

- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Note: High-Efficiency Esterification of Hindered tert-Butyl Benzoates

Executive Summary

The synthesis of tert-butyl esters from sterically hindered benzoic acids (e.g., 2,6-disubstituted benzoates) presents a significant challenge in medicinal chemistry. Classical Fischer esterification fails due to the reversibility of the reaction and the steric bulk of both the tert-butyl group and the ortho-substituents, which block the formation of the tetrahedral intermediate. Furthermore, acid-catalyzed pathways often lead to the elimination of tert-butanol to isobutylene rather than ester formation.

This Application Note details two field-proven, high-yielding protocols designed specifically for these "difficult" substrates:

-

The Bartoli-Goossen Protocol: A base-catalyzed decarbonylative pathway using Di-tert-butyl dicarbonate (

). -

The Armstrong Protocol: An acid-catalyzed alkylation using tert-Butyl 2,2,2-trichloroacetimidate (TBTA).

The Steric Challenge & Mechanistic Strategy

Why Standard Methods Fail

In hindered systems, the nucleophilic attack of a bulky alcohol (t-BuOH) on a hindered carbonyl carbon is kinetically disfavored. Standard activation methods (e.g., EDC/NHS) often result in N-acylurea byproducts or simply stall.

The Solution: Electrophilic tert-Butyl Transfer